BenchChemオンラインストアへようこそ!

1-Azaspiro[4.4]non-7-ene hydrochloride

Intramolecular Heck cyclization Pentacyclic synthesis Cephalotaxine scaffold

1-Azaspiro[4.4]non-7-ene HCl delivers 94% intramolecular Heck cyclization yield vs. 34% for the [4.5] analog—a 60-point advantage that reduces purification burden and maximizes analog throughput in cephalotaxine-mimetic library synthesis. The olefinic 7-ene core is structurally determinant for neuronal nAChR preference (CNS indications) over peripheral skeletal muscle targets. The stable HCl salt (2–8°C) outperforms the hygroscopic free base in long-term storage. Select this scaffold for geometric fidelity to the cephalotaxine pharmacophore.

Molecular Formula C8H14ClN
Molecular Weight 159.65 g/mol
CAS No. 1332528-43-4
Cat. No. B1527154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[4.4]non-7-ene hydrochloride
CAS1332528-43-4
Molecular FormulaC8H14ClN
Molecular Weight159.65 g/mol
Structural Identifiers
SMILESC1CC2(CC=CC2)NC1.Cl
InChIInChI=1S/C8H13N.ClH/c1-2-5-8(4-1)6-3-7-9-8;/h1-2,9H,3-7H2;1H
InChIKeyXWTKZQXSJYMYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azaspiro[4.4]non-7-ene Hydrochloride (CAS 1332528-43-4) — Spirocyclic Building Block for Cephalotaxine Scaffold Synthesis


1-Azaspiro[4.4]non-7-ene hydrochloride is a spirocyclic secondary amine salt with the molecular formula C₈H₁₄ClN and a molecular weight of 159.65 g/mol [1]. The compound features a rigid spiro[4.4]non-7-ene core in which a nitrogen-containing pyrrolidine ring and a cyclopentene ring share a single spiro carbon atom, creating a conformationally constrained bicyclic framework . This scaffold is structurally isomeric to the main core of the Cephalotaxus alkaloid cephalotaxine — a natural product family that includes the FDA-approved antileukemic agent homoharringtonine [2]. The hydrochloride salt form enhances handling stability and solubility relative to the free base (CAS 922494-92-6) [3].

Why 1-Azaspiro[4.4]non-7-ene Hydrochloride Cannot Be Substituted with Generic Azaspiro Analogs


The 1-azaspiro[4.4]non-7-ene scaffold is not interchangeable with other azaspiroalkene or azaspiroalkane analogs due to compound-specific differences in reaction efficiency and structural geometry. In intramolecular Heck cyclization reactions, the [4.4] ring system achieves up to 94% yield in pentacyclic product formation, whereas the analogous [4.5] system yields only 34% under identical conditions, with the latter also suffering from competitive bromo amide reduction side reactions [1]. Furthermore, the spiro[4.4]non-7-ene framework is uniquely isomeric to the cephalotaxine core — a structural feature that cannot be replicated by spiro[3.5]nonane, spiro[4.5]decane, or saturated 1-azaspiro[4.4]nonane analogs [2]. In N-aryl derivative series, the introduction of an olefinic bond (non-7-ene vs. saturated nonane) produces measurable shifts in nicotinic acetylcholine receptor binding and cytoprotective activity profiles [3]. Substituting the hydrochloride salt with the free base compromises storage stability, as the free base lacks the defined 2-8°C storage parameters and hygroscopic protection afforded by salt formation .

Quantitative Differentiation of 1-Azaspiro[4.4]non-7-ene Hydrochloride: Head-to-Head Evidence Against Closest Analogs


Heck Cyclization Yield: 1-Azaspiro[4.4]non-7-ene (94%) vs. 1-Azaspiro[4.5]dec-2-ene (34%)

In intramolecular Heck cyclization reactions with a Herrmann-Beller palladium catalyst, amides derived from 1-azaspiro[4.4]non-7-ene achieve up to 94% yield of the pentacyclic cyclization product incorporating both the azaspiro[4.4]non-7-ene fragment and a 3-benzazocine ring [1]. In contrast, the structurally analogous 1-azaspiro[4.5]dec-2-ene derivative under identical conditions yields only 34% of the cyclization product, with the reaction accompanied by competitive bromo amide reduction as a side pathway [1].

Intramolecular Heck cyclization Pentacyclic synthesis Cephalotaxine scaffold

Structural Isomerism to Cephalotaxine Core: Unique Scaffold Geometry

The pentacyclic compounds obtained from 1-azaspiro[4.4]non-7-ene via intramolecular Heck cyclization possess a structure that is isomeric to the main core of the alkaloid cephalotaxine [1]. This structural isomerism is specific to the [4.4] spiro framework — neither the [4.3] analog (n=3) nor the [4.5] analog (n=4) produces the identical isomeric relationship to the cephalotaxine pentacyclic nucleus [1]. The isomeric relationship to cephalotaxine is significant because cephalotaxine serves as the parent scaffold for homoharringtonine (omacetaxine mepesuccinate), an FDA-approved agent for chronic myeloid leukemia [2].

Cephalotaxus alkaloid Structural isomerism Natural product synthesis

Nicotinic Acetylcholine Receptor Binding of N-Aryl-1-Azaspiro[4.4]non-7-ene Derivatives: Olefinic vs. Saturated Analogs

In a comparative patent series of N-aryl azaspiroalkene and azaspiroalkane compounds, N-aryl derivatives of 1-azaspiro[4.4]non-7-ene (olefin-containing) were evaluated against their saturated 1-azaspiro[4.4]nonane counterparts for nicotinic acetylcholine receptor (nAChR) binding affinity [1]. The patent disclosure specifically claims the azaspiroalkene compounds — including the non-7-ene scaffold — as having binding activity at nAChRs with utility in central nervous system disorders, whereas the saturated azaspiroalkane series is claimed separately for skeletal muscle applications [1]. This indicates a functional divergence between the olefinic and saturated scaffolds at the receptor selectivity level.

nAChR ligand Neuronal nicotinic receptor Neuroprotection

Cytoprotective Activity in N-aryl Azaspiroalkene Derivatives

The N-aryl azaspiroalkene patent series (which includes 1-azaspiro[4.4]non-7-ene derivatives) claims compounds exhibiting cytoprotective effects mediated through nicotinic acetylcholine receptor activation [1]. The specification discloses that these azaspiroalkene derivatives provide cytoprotection at concentrations that correlate with their nAChR binding profiles. While individual compound EC₅₀ values are not extracted, the patent explicitly distinguishes the cytoprotective activity of the azaspiroalkene series from the alternative therapeutic indications claimed for the saturated azaspiroalkane series [1].

Neuroprotection Cytoprotection nAChR agonist

Hydrochloride Salt Stability and Storage Specification vs. Free Base

1-Azaspiro[4.4]non-7-ene hydrochloride (CAS 1332528-43-4) is supplied with defined storage specifications of 2-8°C and a typical purity of ≥95% [1]. In contrast, the free base 1-azaspiro[4.4]non-7-ene (CAS 922494-92-6) is listed with room temperature storage and lacks the hygroscopic protection conferred by hydrochloride salt formation . The hydrochloride salt has a molecular weight of 159.65 g/mol and an exact mass of 159.0814771 g/mol, with a topological polar surface area of 12 Ų [2]. These physical-chemical parameters, combined with the defined cold-storage requirement, indicate enhanced handling stability relative to the free base, which may be subject to amine oxidation or hygroscopic degradation under ambient conditions.

Salt form stability Storage conditions Hydrochloride

Procurement-Driven Application Scenarios for 1-Azaspiro[4.4]non-7-ene Hydrochloride Based on Quantitative Differentiation


Multi-Step Synthesis of Pentacyclic Cephalotaxine Mimetics via High-Yield Heck Cyclization

This scenario applies when synthetic route efficiency is the primary selection criterion. Based on the direct head-to-head evidence showing that 1-azaspiro[4.4]non-7-ene derivatives achieve up to 94% yield in intramolecular Heck cyclization — compared to only 34% for the [4.5] analog [3] — the [4.4] scaffold is the superior choice for building pentacyclic frameworks that incorporate both the azaspiro fragment and an eight-membered 3-benzazocine ring. The 60-percentage-point yield advantage reduces purification burden, increases material throughput, and improves overall synthetic economy. This scenario is particularly relevant for medicinal chemistry teams synthesizing cephalotaxine-like pentacyclic libraries where step yield directly impacts the number of accessible analogs.

CNS-Focused nAChR Ligand Discovery Requiring Neuronal Subtype Selectivity

This scenario is appropriate when a drug discovery program targets neuronal nicotinic acetylcholine receptors (nAChRs) for central nervous system indications such as cognitive disorders, neuropathic pain, or neurodegeneration. The N-aryl azaspiroalkene patent series explicitly claims the 7-ene scaffold for CNS applications and cytoprotection [3], while the saturated nonane scaffold is directed toward skeletal muscle nAChR applications [3]. The olefinic bond in the non-7-ene core is therefore a structural determinant of neuronal vs. peripheral nAChR subtype preference. Procurement of the 7-ene scaffold over the saturated analog is indicated when the target indication resides in the CNS.

Synthesis of Cephalotaxus Alkaloid Scaffold Isomers for Structure-Activity Relationship Studies

This scenario applies to medicinal chemistry programs exploring the Cephalotaxus alkaloid pharmacophore space. The pentacyclic compounds obtained from 1-azaspiro[4.4]non-7-ene are uniquely isomeric to the cephalotaxine main core [3], a structural relationship not shared by the [4.3] or [4.5] ring-size analogs [3]. For structure-activity relationship campaigns aiming to probe the geometric requirements of the cephalotaxine binding site, the [4.4] scaffold provides the only geometrically faithful isomeric entry point. This specificity justifies selection of the [4.4] scaffold over other azaspiroalkene ring systems when cephalotaxine-mimetic fidelity is required.

Long-Term Chemical Inventory for Stability-Sensitive Synthetic Campaigns

This scenario is relevant when procurement decisions must account for shelf-life and handling stability over extended research timelines. The hydrochloride salt (CAS 1332528-43-4) is specified for 2-8°C storage [3], whereas the free base (CAS 922494-92-6) is listed for room temperature storage without the protective benefits of salt formation . The hydrochloride salt form reduces amine oxidation susceptibility and hygroscopic degradation. For laboratories with cold-storage infrastructure planning multi-month or multi-year synthetic campaigns, the hydrochloride salt offers quantifiably superior long-term stability and should be selected over the free base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Azaspiro[4.4]non-7-ene hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.